molecular formula C7H13ClFN B1485107 3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride CAS No. 2098115-30-9

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride

Cat. No. B1485107
CAS RN: 2098115-30-9
M. Wt: 165.63 g/mol
InChI Key: AZDVIGIZBLYXQE-UHFFFAOYSA-N
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Description

The compound is a derivative of azetidine, which is a four-membered heterocyclic compound with one nitrogen atom . The “3-(But-3-en-1-yl)” part suggests a butene group attached to the azetidine ring. The “3-fluoro” indicates a fluorine atom is also attached to the azetidine ring. The “hydrochloride” likely means it’s a salt form of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As such, without specific information on “3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride”, it’s difficult to provide a detailed analysis .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Fluorinated Amino Acids : 3-fluoroazetidine derivatives, such as 3-fluoroazetidine hydrochloride, have been explored for their potential as building blocks in medicinal chemistry. For instance, 1-Boc-3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, has been synthesized and shows promise in this area (Van Hende et al., 2009).
  • Development of Antipsychotic Agents : Heterocyclic carboxamides, potentially including 3-fluoroazetidine hydrochloride, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were assessed for their binding to dopamine and serotonin receptors, important targets in the treatment of psychotic disorders (Norman et al., 1996).

Chemical and Structural Analysis

  • Intramolecular Interactions in Ring Structures : The structures of molecules like 3-fluoroazetidinium hydrochloride are influenced significantly by intramolecular interactions, such as the C–F⋯N+ interaction. This understanding is crucial for designing molecules with desired properties (Gooseman et al., 2006).

Pharmaceutical Compound Development

  • Discovery of Histamine Antagonists : Compounds related to 3-fluoroazetidine hydrochloride have been studied for their potential as histamine H3 antagonists. These are important for the treatment of cognitive disorders and Alzheimer's disease. The compound's ability to modulate neurotransmitters like histamine, acetylcholine, noradrenaline, and dopamine highlights its therapeutic potential (Brioni et al., 2011).

Synthesis of Novel Pharmaceutical Compounds

  • Synthesis of Fluorinated Heterocycles : The synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines, including variants of 3-fluoroazetidine hydrochloride, are important for creating new pharmaceutical compounds. These fluorinated heterocycles are valuable building blocks in drug development (Piron et al., 2011).

Antibacterial Applications

  • Development of Antibacterial Agents : Novel fluoroquinolones incorporating 3-fluoroazetidine derivatives have shown promising antibacterial activities. These studies demonstrate the potential of such compounds in combating bacterial infections, particularly against resistant strains (Itoh et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific information, it’s challenging to provide a detailed analysis .

Future Directions

The future directions would depend on the current uses and research on the compound. For similar compounds, research may focus on developing new synthesis methods or exploring new applications .

properties

IUPAC Name

3-but-3-enyl-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c1-2-3-4-7(8)5-9-6-7;/h2,9H,1,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDVIGIZBLYXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(But-3-en-1-yl)-3-fluoroazetidine hydrochloride
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